molecular formula C14H12N2O4 B14407106 4-[(3-Nitrophenoxy)methyl]benzamide CAS No. 87740-08-7

4-[(3-Nitrophenoxy)methyl]benzamide

Cat. No.: B14407106
CAS No.: 87740-08-7
M. Wt: 272.26 g/mol
InChI Key: SMLAVQLKCSJIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Nitrophenoxy)methyl]benzamide is an organic compound characterized by the presence of a benzamide group attached to a benzene ring substituted with a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Nitrophenoxy)methyl]benzamide typically involves the reaction of 4-(bromomethyl)benzoic acid with 3-nitrophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the nitrophenoxy group. The resulting product is then converted to the benzamide by reaction with ammonia or an amine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Nitrophenoxy)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Nitrophenoxy)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Nitrophenoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Nitrophenoxy)methyl]benzoic acid
  • 4-[(3-Nitrophenoxy)methyl]benzylamine
  • 4-[(3-Nitrophenoxy)methyl]benzyl alcohol

Uniqueness

4-[(3-Nitrophenoxy)methyl]benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets .

Properties

CAS No.

87740-08-7

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

4-[(3-nitrophenoxy)methyl]benzamide

InChI

InChI=1S/C14H12N2O4/c15-14(17)11-6-4-10(5-7-11)9-20-13-3-1-2-12(8-13)16(18)19/h1-8H,9H2,(H2,15,17)

InChI Key

SMLAVQLKCSJIIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.